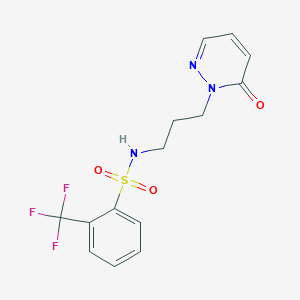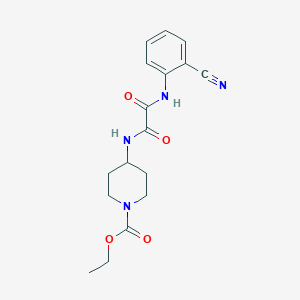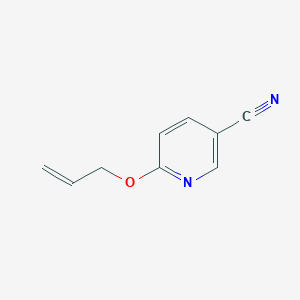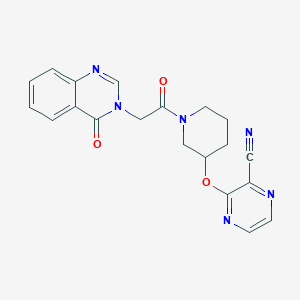![molecular formula C19H15ClF3N3O B2730399 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-41-5](/img/structure/B2730399.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3,5-dimethylphenyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical with the molecular formula C17H13ClF3N3O . It is used in the chemical industry, but specific applications are not mentioned in the sources available .
Synthesis Analysis
Trifluoromethylpyridines, which are key structural motifs in this compound, have been synthesized and applied in the agrochemical and pharmaceutical industries . The synthesis of these compounds has been an important research topic due to their unique physicochemical properties .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom, connected to a pyrrole ring with a carboxamide group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details are not provided in the available sources.科学的研究の応用
Synthesis and Polymer Research
Polymer Synthesis and Characterization : The research conducted by Faghihi and Mozaffari (2008) delves into the synthesis of new polyamides through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. This process yields polymers with inherent viscosities ranging from 0.32 to 0.72 dL/g, demonstrating solubility in polar solvents at room temperature. The significance of including pyridyl moiety in the polymer chain highlights the compound's utility in enhancing polymer properties such as thermal stability and solubility (Faghihi & Mozaffari, 2008).
Fluorinated Polyamides : Liu et al. (2013) synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties. The process involved a new diamine containing pyridine and trifluoromethylphenyl groups, demonstrating the compound's versatility in polymer synthesis. These polymers exhibited remarkable properties, including high thermal stability, solubility in organic solvents, and the ability to form transparent, flexible films. Such attributes underscore the compound's potential in developing advanced materials with specific mechanical and thermal properties (Liu et al., 2013).
Material Science Applications
Advanced Material Development : The synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic diamines incorporating ether and nitrile groups, as studied by Saxena et al. (2005), represent another facet of the compound's application. These polymers, soluble in dipolar aprotic solvents and exhibiting high thermal stability, highlight the compound's role in creating materials with desirable physical and chemical properties. The research indicates the potential for using these polymers in high-performance applications, such as electronics and aerospace, where material stability under extreme conditions is crucial (Saxena et al., 2005).
Polyamide-Imides with High Glass Transition Temperatures : Liaw and Chen (2006) focused on the preparation of novel polyamide-imides (PAIs) with high glass transition temperatures, synthesized from diimide-dicarboxylic acid. These PAIs showed excellent solubility, thermal stability, and mechanical properties, making them suitable for applications requiring materials that maintain structural integrity at high temperatures. The research underscores the compound's utility in engineering materials for advanced technological applications, including electronics and high-temperature engineering (Liaw & Chen, 2006).
Safety and Hazards
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,5-dimethylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O/c1-11-6-12(2)8-14(7-11)25-18(27)16-4-3-5-26(16)17-15(20)9-13(10-24-17)19(21,22)23/h3-10H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJPTMCTAJYUQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)propanamide](/img/structure/B2730320.png)
![Methyl 2-amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2730321.png)


![7-(4-methylphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2730325.png)
![N-(2,4-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2730326.png)


![1-(3,4-dichlorophenyl)-N-ethyl-N-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2730333.png)
![Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid](/img/structure/B2730334.png)
![N-butyl-2-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2730336.png)

